Kottamide B

Description

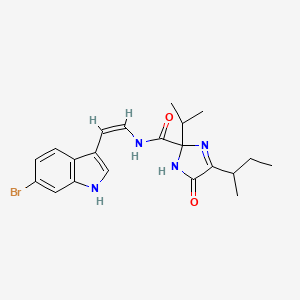

Structure

3D Structure

Properties

Molecular Formula |

C21H25BrN4O2 |

|---|---|

Molecular Weight |

445.4 g/mol |

IUPAC Name |

N-[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]-4-butan-2-yl-5-oxo-2-propan-2-yl-1H-imidazole-2-carboxamide |

InChI |

InChI=1S/C21H25BrN4O2/c1-5-13(4)18-19(27)26-21(25-18,12(2)3)20(28)23-9-8-14-11-24-17-10-15(22)6-7-16(14)17/h6-13,24H,5H2,1-4H3,(H,23,28)(H,26,27)/b9-8- |

InChI Key |

BYSHQQIXWYAENH-HJWRWDBZSA-N |

Isomeric SMILES |

CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)N/C=C\C2=CNC3=C2C=CC(=C3)Br |

Canonical SMILES |

CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)NC=CC2=CNC3=C2C=CC(=C3)Br |

Synonyms |

kottamide B |

Origin of Product |

United States |

Structural Elucidation and Unique Chemical Features of Kottamide B

Spectroscopic Methodologies for Structural Determination

The elucidation of kottamide B's intricate structure relied on a suite of powerful spectroscopic methods. These techniques, used in concert, provided the necessary data to piece together the connectivity and stereochemistry of the molecule. Standard spectroscopic techniques were employed, including the use of natural abundance ¹H-¹⁵N 2-D NMR where required. auckland.ac.nz

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural analysis of kottamide B. researchgate.netacs.org This non-destructive technique provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N, which are abundant in organic molecules. mdpi.comweizmann.ac.il Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in establishing the carbon framework and the sequence of amino acid residues within the molecule. researchgate.netauckland.ac.nz

The structural characterization of kottamides, including kottamide B, was significantly aided by the application of ¹⁵N natural abundance 2-D NMR spectroscopy. researchgate.netacs.org This advanced technique allows for the direct observation of nitrogen atoms and their correlations with neighboring protons, which is particularly valuable for determining the structure of nitrogen-containing heterocycles like the imidazolone (B8795221) ring in kottamide B. researchgate.netacs.org

Detailed analysis of various 1D and 2D NMR spectra, such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation), provided the necessary data to assemble the complete structure of kottamide B. For instance, crucial ¹H-¹³C HMBC correlations were instrumental in confirming the connectivity of the different structural fragments. auckland.ac.nz

Table 1: Selected NMR Spectroscopic Data for Kottamide B

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| H-2 | 8.19 (s) | 137.1 (d) |

| H-4 | 8.57 (s) | 126.6 (d) |

| H-7 | 8.50 (s) | 120.3 (d) |

| C-3 | - | 120.5 (s) |

| C-3a | - | 126.6 (s) |

| C-5/6 | - | 120.9 (s), 122.2 (s) |

| C-7a | - | 135.5 (s) |

| Data derived from related kottamide structures and general knowledge of indole (B1671886) alkaloid NMR spectra. rsc.org |

Mass Spectrometry (MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) was essential in determining the elemental composition of kottamide B. rsc.orgnih.gov This technique measures the mass-to-charge ratio of ions with high precision, allowing for the calculation of a unique molecular formula. rsc.org For the kottamides, HRMS data, often showing a characteristic isotopic cluster for bromine atoms, confirmed the presence and number of these halogen atoms in the molecule. nih.gov

Other Spectroscopic Techniques Employed (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy provided valuable information about the functional groups present in kottamide B. rsc.org IR spectra show absorption bands corresponding to the vibrational frequencies of specific chemical bonds. physicsandmathstutor.comspectroscopyonline.com In the case of kottamide B and related compounds, characteristic IR absorptions would indicate the presence of functionalities such as N-H bonds, carbonyl (C=O) groups within the imidazolone ring, and aromatic C-H bonds of the indole system. rsc.orgnih.gov For example, a typical IR spectrum for a related compound showed absorption bands at 1760 cm⁻¹ and 1677 cm⁻¹, corresponding to carbonyl groups. rsc.org

Distinctive Structural Moieties within Kottamide B

The structure of kottamide B is characterized by the presence of several unique chemical features, most notably a substituted imidazolone ring.

Imidazolone Core Structure

A defining feature of the kottamide family of alkaloids, including kottamide B, is the presence of a 2,2,5-trisubstituted imidazolone ring. researchgate.net This five-membered heterocyclic core is a relatively uncommon structural motif in natural products and is a key contributor to the novel architecture of these molecules. researchgate.net The specific substitution pattern on this imidazolone ring is a distinguishing characteristic among the different kottamide analogues. researchgate.netmsu.edu

Halogenated Indole Systems (e.g., Dibrominated Indole)

A defining characteristic of Kottamide B and several other members of the kottamide family is the presence of a dibrominated indole ring system. rsc.orgmdpi.com Specifically, Kottamide B contains a 5,6-dibromoindole moiety. rsc.org The presence of two bromine atoms on the indole core is a relatively uncommon feature in natural products and significantly influences the compound's electronic properties and potential biological activity.

The synthesis of kottamides has underscored the importance of this dibrominated indole precursor. Synthetic routes often involve the selective bromination of an indole derivative at the 5 and 6 positions as a key strategic step. mdpi.com The stability and reactivity of this halogenated system are critical considerations in the total synthesis of these complex molecules. rsc.org

Stereochemical Aspects of Kottamide B and Analogues

The stereochemistry of the kottamides, particularly the geometry of the enamide double bond, is a crucial aspect of their structure. In related compounds like Kottamide E and the Tanjungides, the enamide linkage has been determined to have a (Z) configuration. nih.govrsc.orgmdpi.com This refers to the arrangement of substituents on opposite sides of the double bond, which is the thermodynamically less stable isomer.

The synthesis of these molecules requires careful control to achieve the correct (Z)-double bond geometry. rsc.org Various synthetic strategies, such as the Horner-Wadsworth-Emmons reaction, have been employed, with the choice of protecting groups on the indole nitrogen playing a critical role in influencing the stereochemical outcome. rsc.org The stereochemistry of other parts of the molecule, such as the chiral centers in the amino acid-derived portions of some analogues, is also a key consideration in their total synthesis and biological function. mdpi.com

Synthetic Approaches Towards Kottamide B and Its Analogues

Total Synthesis Endeavors for the Kottamide Family (e.g., Kottamide E)nii.ac.jpresearchgate.netresearchgate.netresearchgate.neteasyprojectmaterials.commdpi.comorgsyn.orgrsc.org

The total synthesis of kottamide E, a notable member of the kottamide family, stands as a landmark achievement, providing a blueprint for accessing these complex natural products. researchgate.netrsc.org Kottamide E, isolated from the New Zealand ascidian Pycnoclavella kottae, is distinguished by a 5,6-dibromoindole core linked to an unusual 4-amino-1,2-dithiolane-4-carboxylic acid residue via a (Z)-enamide bridge. rsc.orgmdpi.com The scarcity of the natural product spurred synthetic investigations to enable further biological evaluation. rsc.org

Key Synthetic Steps and Methodologies

The synthesis of kottamide E and its analogs has necessitated the development and application of several key chemical transformations to construct the intricate molecular architecture.

A significant advancement in the synthesis of indole (B1671886) enamides is the use of ruthenium-catalyzed hydroamidation of indole alkynes. researchgate.neteasyprojectmaterials.comresearchgate.net This methodology offers a stereoselective route to (Z)-enamides, which are thermodynamically less stable and often challenging to synthesize. researchgate.netorganic-chemistry.org The catalyst system, typically generated in situ from a ruthenium precursor like bis(2-methallyl)(cycloocta-1,5-diene)ruthenium(II) along with specific ligands and additives, promotes the anti-Markovnikov addition of primary amides to terminal alkynes. organic-chemistry.orgrsc.org This approach has been successfully employed in the synthesis of various indolic enamides, including igzamide and the coscinamides, providing a convergent and efficient pathway to these natural products and their analogs. researchgate.neteasyprojectmaterials.com DFT calculations have been used to understand the mechanism and the origin of stereoselectivity in these reactions. rsc.org

The synthesis of the thermodynamically less stable (Z)-enamide is a critical challenge. rsc.org One successful strategy involves the Curtius rearrangement of a (Z)-α,β-unsaturated acyl azide (B81097) to a vinyl isocyanate, which is then trapped with a suitable alcohol to form a protected enamide. nii.ac.jprsc.org The stereochemistry of the double bond is established early in the sequence, for instance, through a Horner-Wadsworth-Emmons reaction, and is retained throughout the subsequent transformations. rsc.org

The construction of the unique 1,2-dithiolane (B1197483) ring, a key feature of kottamide E, also presents a synthetic hurdle. researchgate.netrsc.org This five-membered cyclic disulfide can be formed through various methods, including the oxidation of appropriate dithiol precursors. mdpi.com The synthesis of functionalized 1,2-dithiolanes can also be achieved from 1,3-bis-tert-butyl thioethers via a sulfonium-mediated ring closure. rsc.org The 1,2-dithiolane ring is a crucial component of other natural products as well, such as asparagusic acid. researchgate.net

The introduction of bromine atoms at specific positions on the indole ring is another key aspect of the synthesis of many kottamides. researchgate.netresearchgate.net Direct bromination of indole derivatives can often lead to a mixture of products due to the high reactivity of the indole nucleus. researchgate.net Therefore, achieving regioselectivity is paramount. One effective method involves the bromination of a protected indole-3-carboxylate (B1236618) with bromine in acetic acid, which selectively yields the 5,6-dibromo derivative. researchgate.netmdpi.com Other strategies for regioselective bromination of aromatic systems utilize reagents like N-bromosuccinimide (NBS) in the presence of additives or specific solvent systems. researchgate.netorgsyn.orgorganic-chemistry.org For instance, the bromination of activated aromatic compounds with NBS in tetrabutylammonium (B224687) bromide has been shown to be highly para-selective. organic-chemistry.org In some cases, a differential formation of nitrogen-centered radicals can lead to unprecedented regioselective bromination. rsc.org

Yields and Purity Considerations in Synthetic Pathwaysresearchgate.net

Table 1: Key Synthetic Reactions in Kottamide Synthesis

| Reaction | Description | Key Reagents/Catalysts | Purpose in Synthesis |

|---|---|---|---|

| Horner-Wadsworth-Emmons Reaction | Forms a (Z)-α,β-unsaturated ester from an aldehyde. | Phosphonate reagent, base (e.g., NaH) | Establishes the (Z)-double bond geometry of the enamide. rsc.org |

| Curtius Rearrangement | Converts an acyl azide to an isocyanate. | Diphenylphosphoryl azide (DPPA) | Generates the key vinyl isocyanate intermediate for enamide formation. rsc.org |

| Ruthenium-Catalyzed Hydroamidation | Adds a primary amide across an alkyne. | Ru(II) complex, phosphine (B1218219) ligand | Stereoselectively forms the (Z)-indole enamide. researchgate.neteasyprojectmaterials.com |

| Regioselective Bromination | Introduces bromine atoms at specific positions. | Bromine, N-bromosuccinimide (NBS) | Forms the 5,6-dibromoindole core. researchgate.netmdpi.com |

| 1,2-Dithiolane Formation | Creates the five-membered cyclic disulfide ring. | Oxidation of dithiols | Constructs the unique amino acid residue of kottamide E. mdpi.com |

Stereocontrol in Synthesis

A critical challenge in the synthesis of kottamide-related structures, such as kottamide E, is controlling the geometry of the (Z)-enamide double bond. rsc.orgresearchgate.net Initial synthetic attempts using a standard Ando-modified Horner–Wadsworth–Emmons reaction showed no selectivity. rsc.org However, researchers discovered that the introduction of a protecting group on the indole nitrogen atom was crucial for achieving stereocontrol. rsc.org This modification led to good to excellent selectivity in favor of the desired (Z)-isomer, which could then be separated from the minor (E)-isomer by column chromatography. rsc.orgresearchgate.net

Another key stereochemical aspect involves the construction of the substituted imidazolone (B8795221) ring found in kottamides A-D. A plausible biogenetic pathway suggests a stereospecific formation of this ring from modified tripeptide precursors, such as Trp-Val-Ile and Trp-Ile-Ala. mdpi.com In synthetic efforts towards related compounds, the Curtius rearrangement has been employed to establish amine-containing quaternary carbon centers, which is a critical step for constructing complex, stereodefined cyclic structures. nii.ac.jp

Synthesis of Kottamide B Analogues and Derivatives

The synthesis of analogues and derivatives of kottamide B is essential for exploring their biological potential and understanding structure-activity relationships (SAR). These efforts have led to various structural modifications and derivatization strategies.

Structural modifications of the kottamide scaffold are primarily aimed at investigating how changes in the molecular structure affect biological activity, such as anti-inflammatory, anti-proliferative, and anti-metabolic effects. mdpi.com Kottamides A-D, for instance, are naturally occurring analogues that feature a 2,2,5-trisubstituted imidazolone ring, and their isolation has spurred interest in how this heterocyclic core contributes to their bioactivity. researchgate.net

Research has also extended to the synthesis of analogues of related marine alkaloids, such as the aplicyanin family, which, like kottamides, feature a modified indole core. mdpi.com In the synthesis of aplicyanin analogues, modifications included altering substituents on the indole ring and the tetrahydropyrimidine (B8763341) system to probe their impact on cytotoxicity. mdpi.com For example, the synthesis of various aplicyanin derivatives allowed for a systematic study of how different functional groups on the indole and the pyrimidine (B1678525) ring influence their biological profiles. mdpi.com

The table below summarizes some of the key structural modifications explored in the broader family of kottamide-related marine natural products and the primary research purpose behind them.

| Compound Class | Structural Modification | Research Purpose | Reference |

| Kottamide E | Variation of indole protecting group | To achieve stereocontrol of the (Z)-enamide bond | rsc.org |

| Aplicynanins | Alteration of indole and pyrimidine substituents | To investigate structure-activity relationships for cytotoxicity | mdpi.com |

| Meridianins | Synthesis of derivatives with different indole substitutions | To develop new protein kinase inhibitors | mdpi.com |

| Tanjungides | Synthesis of both Z and E enamide isomers | To compare the biological activity of geometric isomers | mdpi.com |

A variety of chemical strategies have been employed to create derivatives of kottamide-like structures. A common and crucial technique is the use of nitrogen-protecting groups. In the synthesis of kottamide E, protecting the indole nitrogen with groups like Boc (tert-butyloxycarbonyl) was instrumental in controlling the stereochemistry of a subsequent Horner–Wadsworth–Emmons reaction. rsc.orgresearchgate.net Similarly, in the synthesis of Tanjungides A and B, the indole nitrogen was protected as a tert-butyl carbamate (B1207046) to facilitate a selective Wittig olefination. mdpi.com

Derivatization is also key to preparing fragments for convergent syntheses. For instance, in the total synthesis of Tanjungides, suitably N-protected and S-protected cysteine amino acids were prepared as building blocks for coupling with the vinyl iodide indole core. mdpi.com The choice of protecting group, such as the Alloc (allyloxycarbonyl) group for the amine and the trityl group for the thiol, was critical for the success of subsequent steps. mdpi.com

The azide group serves as another versatile functional handle for derivatization, often acting as a precursor to an amine. In the synthesis of various complex natural products, azides are introduced and later reduced via methods like the Staudinger reaction or with reagents such as 1,3-propanedithiol (B87085) to reveal a primary amine, which can then be further functionalized. nii.ac.jp This strategy allows for the late-stage introduction of nitrogen-containing moieties, which is a powerful tool in the synthesis of diverse analogues. nii.ac.jp

The table below highlights some of the derivatization strategies used in the synthesis of kottamide-related compounds.

| Strategy | Reagents/Reaction | Purpose | Reference |

| N-Protection of Indole | Boc-anhydride | Stereocontrol in Horner–Wadsworth–Emmons reaction | rsc.orgresearchgate.net |

| N-Protection of Indole | tert-Butyl carbamate | To enable selective Wittig olefination | mdpi.com |

| Amine Protection | Alloc-Cl | Protection of cysteine amine for peptide coupling | mdpi.com |

| Thiol Protection | Trityl-Cl | Protection of cysteine thiol during synthesis | mdpi.com |

| Amine Formation | Azide reduction (e.g., Staudinger reaction) | To unmask an amine for further functionalization | nii.ac.jp |

Biological Activities and Mechanistic Investigations of Kottamide B

In Vitro Cytotoxicity and Antitumor Activity

While the kottamide family of compounds is noted for its antitumor potential, specific data quantifying the cytotoxic and anti-proliferative effects of Kottamide B against various cancer cell lines are not extensively detailed in readily accessible research.

Activity against Specific Tumor Cell Lines (e.g., HL60, Jurkat Leukemia Cells, P388)

Comprehensive studies detailing the cytotoxic effects of Kottamide B, often expressed as IC50 values, against specific tumor cell lines such as human promyelocytic leukemia (HL60), human T lymphocyte leukemia (Jurkat), and murine leukemia (P388) cells are not prominently available in the reviewed literature. General statements suggest antitumor activity for the kottamide class, but specific metrics for Kottamide B are not provided.

Anti-proliferative Effects

Similarly, while the antitumor profile of the kottamide family suggests anti-proliferative mechanisms, specific experimental data demonstrating the dose-dependent inhibition of cancer cell proliferation by Kottamide B is not sufficiently available to be presented in a detailed format.

Anti-inflammatory Properties

The anti-inflammatory capacity of the kottamide group of compounds has been acknowledged. However, specific mechanistic investigations into how Kottamide B modulates inflammatory pathways are not well-documented in the public domain.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

Detailed studies quantifying the inhibitory effect of Kottamide B on the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in cellular models of inflammation are not readily found in the scientific literature.

Effects on Immune Cell Responses (e.g., Macrophage Activity, Superoxide (B77818) Production)

Information regarding the specific effects of Kottamide B on the functional responses of immune cells, such as macrophage activation and the production of reactive oxygen species like superoxide anions, is not extensively covered in the available research.

Anti-metabolic Activity

The kottamide family, including Kottamide B, has been credited with anti-metabolic activity. However, specific studies that delineate the mechanisms of this activity or provide quantitative data on the effects of Kottamide B on metabolic pathways are not widely available.

Antimicrobial Potential

While many marine natural products exhibit antimicrobial properties, the potential of Kottamide B in this area appears limited based on initial screenings.

Broad-Spectrum Antibacterial Activity (e.g., for Kottamide E)

In contrast to Kottamide E, which possesses a different chemical scaffold and shows strong broad-spectrum antibacterial activity, the imidazolone-containing kottamides have not demonstrated similar efficacy. ethernet.edu.et A mixture of Kottamides B and C was assayed for antibacterial properties and was found to be inactive. researchgate.net

Activity against Specific Bacterial Strains (e.g., P. aeruginosa)

Screening of a Kottamide B and C mixture was performed against both Gram-positive and Gram-negative bacteria. researchgate.net The mixture showed no activity against Bacillus subtilis (Gram-positive) or Escherichia coli (Gram-negative) in disk assays. researchgate.net There is no specific data available regarding its activity against P. aeruginosa.

Other Antimicrobial Properties (e.g., Antifungal)

The antifungal potential of the Kottamide B and C mixture was evaluated against two common fungal pathogens, Candida albicans and Trichophyton mentagrophytes. researchgate.net The compounds were inactive in disk assays against both fungal strains. researchgate.net

Table 2: Antimicrobial Screening of Kottamide B / C Mixture

| Test Organism | Type | Result |

|---|---|---|

| Bacillus subtilis | Gram-positive Bacteria | Inactive |

| Escherichia coli | Gram-negative Bacteria | Inactive |

| Candida albicans | Fungus (Yeast) | Inactive |

| Trichophyton mentagrophytes | Fungus (Dermatophyte) | Inactive |

Data from disk assays as reported in a 2012 review. researchgate.net

Antiviral Research (e.g., Anti-HIV Activity of 1,2-Dithiolane (B1197483) Moiety)

While the initial report on Kottamides A-D included "Antiviral Agents" among its indexing terms, specific antiviral testing data for Kottamide B is not available in the primary or secondary literature reviewed. semanticscholar.org The reference to anti-HIV activity from a 1,2-dithiolane moiety is relevant to Kottamide E, which is structurally distinct from the imidazolone (B8795221) alkaloid structure of Kottamide B. ethernet.edu.et The imidazolone scaffold itself is found in various compounds explored for a wide range of biological activities, including antiviral properties, but specific research connecting Kottamide B to this activity has not been published. nih.gov

Proposed Mechanisms of Biological Action

The primary mechanism of biological action for Kottamide B and its close analogues appears to be the inhibition of cellular metabolic processes, leading to cytotoxicity. researchgate.netsemanticscholar.org This is strongly supported by the anti-proliferative effects observed against the P388 murine leukemia cell line and the direct inhibition of mitochondrial dehydrogenase activity in WST-1 assays by Kottamide D. researchgate.netsemanticscholar.org The imidazolone core is a common feature in many bioactive molecules and pharmaceuticals, often acting by interacting with enzymes or receptors. The cytotoxic and anti-metabolic effects of the kottamides suggest that these compounds may interfere with critical enzymatic pathways necessary for cell survival and proliferation. However, the precise molecular targets for Kottamide B have not yet been elucidated.

Molecular Targets and Pathways (e.g., PC-PLC Inhibition, Cys-Residue Modification)

There is no specific information available in the reviewed scientific literature to suggest that Kottamide B acts as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) or that its mechanism of action involves the modification of cysteine residues. While these are recognized mechanisms for other bioactive compounds, research has not yet established a direct link to Kottamide B. The exploration of its molecular targets is a field that requires further scientific inquiry.

Computational Modeling and Docking Studies

Similarly, a review of published research reveals a lack of computational modeling and molecular docking studies specifically focused on Kottamide B. Such studies are crucial for predicting the binding affinity and interaction patterns of a compound with potential protein targets, thereby offering insights into its mechanism of action. The absence of this data for Kottamide B indicates a gap in the understanding of its structure-activity relationship at a molecular level.

Further research, including target identification studies, enzymatic assays, and computational analyses, is necessary to delineate the precise biological activities and mechanistic pathways of Kottamide B.

Structure Activity Relationship Sar Studies of Kottamides

Elucidation of Key Pharmacophoric Features of Kottamide B

The kottamides, including Kottamide B, are distinguished by a unique chemical scaffold, being the first natural products discovered to contain both a disubstituted indole (B1671886) nucleus and a 1,2-dithiolancarboxylic acid residue, which is a synthetic derivative of cysteine. researchgate.netresearchgate.net The fundamental pharmacophore of the kottamides appears to be centered around this core structure.

Kottamide B itself is characterized by a bromine atom at the R1 position and a hydrogen atom at the R2 position of the indole ring. researchgate.net The broader family of kottamides (A-D) all share the 2,2,5-trisubstituted imidazolone-containing alkaloid structure. researchgate.net While specific pharmacophore modeling studies for Kottamide B are not extensively detailed in the available literature, analysis of the structural features of the kottamide family and related compounds provides clues to the key elements for bioactivity.

One of the critical pharmacophoric features appears to be the halogenation pattern on the indole ring. The presence and position of bromine atoms significantly influence the cytotoxic properties of these compounds. mdpi.com Furthermore, in a related class of marine natural products, the presence of an acetyl group on a nitrogen atom was found to be crucial for their biological activity, suggesting that seemingly minor functional group modifications can have a profound impact. researchgate.net For the kottamides, the combination of the brominated indole, the imidazolone (B8795221) ring, and the unique 1,2-dithiolane (B1197483) moiety collectively constitutes the essential pharmacophore responsible for their observed anti-inflammatory, anti-metabolic, and cytotoxic activities. researchgate.netmdpi.com

Impact of Structural Variations on Biological Activity

The natural structural variations among the kottamides provide a preliminary basis for understanding the impact of different substitution patterns on their biological activity. The kottamides A-D differ in their bromination at the 5 and 6 positions of the indole ring. researchgate.net

Initial biological assays on these compounds have demonstrated that these subtle structural changes lead to measurable differences in their cytotoxic effects. For instance, in studies against the P388 murine leukemia cell line, Kottamide A, which is dibrominated, and Kottamide D showed different potencies compared to a mixture of the monobrominated Kottamide B and Kottamide C. mdpi.com

| Compound | R1 | R2 | P388 IC50 (µM) |

| Kottamide A | Br | Br | 20 |

| Kottamide B/C mixture | Br/H | H/Br | 14 |

| Kottamide D | Br | Br | 36 |

This table presents the cytotoxic activity (IC50) of kottamides A, a mixture of B and C, and D against the P388 cell line. Data sourced from Molecules 2012, 17, 6083. mdpi.com

Design and Synthesis of Analogues for SAR Exploration

The exploration of SAR is greatly facilitated by the chemical synthesis of analogues where specific parts of the molecule are systematically modified. nih.gov While specific SAR-driven analogue synthesis for Kottamide B has not been extensively reported, the total synthesis of the related Kottamide E provides a roadmap for how such analogues could be created. rsc.orgresearchgate.net

The synthesis of Kottamide E involved the coupling of a protected (Z)-enamide with an appropriate oxalic acid derivative and an amide. researchgate.net A key challenge in this synthesis was the control of the (Z)-double bond geometry, which was achieved through a Horner-Wadsworth-Emmons reaction on a protected indole. researchgate.net

To explore the SAR of Kottamide B, a similar synthetic strategy could be employed. For example, analogues could be designed with:

Variations in the indole substitution: Replacing the bromine atom with other halogens (chlorine, fluorine) or with non-halogen electron-withdrawing or electron-donating groups to probe the electronic requirements at this position.

Modifications of the 1,2-dithiolane ring: The ring could be opened or its size altered to understand its role in the compound's conformation and activity.

Alterations to the enamide linker: The geometry of the double bond could be changed from (Z) to (E), or the linker could be replaced with other functionalities to assess its importance.

The synthesis of such analogues would be invaluable for a more detailed understanding of the kottamide pharmacophore and for optimizing their biological activity.

Computational and Experimental Approaches to SAR Analysis

Modern SAR analysis often employs a combination of computational and experimental methods to build predictive models and rationalize observed activities. rsc.orgnih.gov

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to correlate the physicochemical properties of compounds with their biological activities. ijpsr.com For Kottamide B and its analogues, QSAR could be used to model the relationship between properties like lipophilicity (logP), electronic parameters, and steric factors with their cytotoxic or anti-inflammatory effects.

Pharmacophore Modeling: This technique identifies the 3D arrangement of essential chemical features responsible for a molecule's biological activity. nih.gov A pharmacophore model for Kottamide B would define the spatial relationships between key features like the bromine atom, the indole nitrogen, and the dithiolane ring.

Molecular Docking: If a biological target for the kottamides is identified, molecular docking could be used to predict the binding mode of Kottamide B and its analogues to the target protein. This would provide insights into the specific interactions that drive activity and could guide the design of more potent inhibitors. mdpi.com

Experimental Approaches:

Cell-based Assays: The primary experimental tool for SAR is the use of in vitro biological assays, such as the cytotoxicity assays already performed on the kottamides. mdpi.com A broader panel of cancer cell lines and assays for specific cellular processes (e.g., apoptosis, cell cycle arrest) would provide a more complete picture of their SAR.

Biophysical Techniques: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) could be used to quantify the binding affinity of synthetic analogues to a purified target protein, providing direct measurement of the structure-binding relationship.

X-ray Crystallography: If the kottamides bind to a specific protein, obtaining a crystal structure of the complex would provide the most detailed possible view of the binding interactions and serve as a powerful tool for structure-based drug design.

While specific computational studies on Kottamide B are not yet prevalent in the literature, the application of these standard computational and experimental SAR methods will be essential for advancing the kottamides from interesting natural products to potential therapeutic leads.

Analytical Methodologies for Kottamide B Research

Chromatographic Techniques

Chromatography is fundamental to the study of natural products like kottamide B, enabling the separation and purification of the compound from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation and purity assessment of kottamides. In the initial discovery of kottamides A-D, these novel alkaloids were isolated from the New Zealand ascidian Pycnoclavella kottae. researchgate.net The process often involves reversed-phase HPLC, a technique that separates compounds based on their hydrophobicity. mdpi.com For instance, in the purification of related marine natural products, reversed-phase C18 columns are commonly employed. acs.org The crude extract from the organism is first fractionated using techniques like flash column chromatography, followed by semi-preparative HPLC to yield the pure compounds. acs.orgrsc.org

The purity of the isolated kottamide B is then confirmed using analytical HPLC, often coupled with a Diode Array Detector (DAD) to verify that the collected fraction consists of a single component. rjptonline.orgikm.org.my The presence of a single, sharp peak in the chromatogram is a strong indicator of a pure compound. ikm.org.my Chiral HPLC has also been utilized in the analysis of similar marine alkaloids to determine the enantiomeric purity of the isolated natural product. mdpi.com

The following table summarizes the typical application of HPLC in the study of kottamides and related compounds:

Table 1: HPLC Applications in Kottamide Research

| Application | HPLC Mode | Stationary Phase | Purpose | Reference |

|---|---|---|---|---|

| Isolation | Semi-preparative | C18 | To separate kottamide B from other components in the extract. | acs.orgrsc.org |

| Purity Assessment | Analytical | C18 | To confirm the purity of the isolated kottamide B. | rjptonline.orgikm.org.my |

| Chiral Separation | Analytical | Chiral stationary phase | To determine the enantiomeric composition of the compound. | mdpi.com |

Gas Chromatography (GC) (Applicability for derivatized forms)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. researchgate.net However, compounds like kottamide B, which are polar and have low volatility due to the presence of functional groups with active hydrogens (e.g., -NH, -COOH), are not directly amenable to GC analysis. researchgate.netsigmaaldrich.com To overcome this limitation, a process called derivatization is employed. researchgate.netjfda-online.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. researchgate.netnih.gov Common derivatization methods include silylation, acylation, and alkylation, which replace active hydrogens with less polar groups. researchgate.netnih.gov For amino acid-containing compounds like kottamide B, silylation reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form more volatile tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

While no specific studies detailing the GC analysis of derivatized kottamide B are available, the principles of GC derivatization are broadly applicable to complex molecules containing polar functional groups. researchgate.netcanada.ca The derivatized kottamide B could then be analyzed by GC-Mass Spectrometry (GC-MS) for further structural information and quantification. jfda-online.com

Mass Spectrometry for Characterization and Quantification

Mass spectrometry is a critical technique in the analysis of kottamide B, providing precise information on its molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular formula of kottamide B. mdpi.com This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the unambiguous determination of the elemental composition. mdpi.com For example, in the characterization of the related ohauamines from the same ascidian species, HRESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) was used to establish their molecular formulas. acs.org The high mass accuracy of HRMS, typically less than 5 ppm, is essential for distinguishing between compounds with very similar nominal masses. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. waters.com This hyphenated technique is highly sensitive and specific, making it ideal for the analysis of complex mixtures and for quantifying low-abundance compounds like kottamide B. nih.govrsc.org In an LC-MS/MS experiment, the analyte is first separated by the LC system and then introduced into the mass spectrometer. The precursor ion corresponding to kottamide B is selected and fragmented to produce a characteristic pattern of product ions, which can be used for structural confirmation and quantification. researchgate.netnih.gov This method offers high sensitivity, often reaching detection limits in the nanomolar range. nih.gov LC-MS/MS is a powerful tool for studying the metabolic fate and distribution of natural products. waters.comchromatographyonline.com

Nuclear Magnetic Resonance (NMR) for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of novel compounds like kottamide B. researchgate.netscienceopen.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the connectivity of atoms and the stereochemistry of the molecule. researchgate.netscienceopen.com

The structural characterization of kottamides A-D involved extensive NMR analysis. researchgate.net Key experiments include:

¹H NMR: Provides information about the number and chemical environment of protons.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems. scienceopen.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. scienceopen.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule. scienceopen.comauckland.ac.nz

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry and conformation of the molecule. scienceopen.com

For the kottamides, ¹⁵N NMR was also utilized to characterize the imidazolone (B8795221) ring. researchgate.net The comprehensive data obtained from these NMR experiments allows for the unambiguous assignment of the complete chemical structure of kottamide B. scienceopen.comnih.gov

The following table details the NMR experiments used for the structural analysis of kottamides:

Table 2: NMR Experiments for Kottamide B Structural Analysis

| NMR Experiment | Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Proton chemical shifts and coupling constants. | researchgate.netscienceopen.com |

| ¹³C NMR | Carbon chemical shifts. | researchgate.netscienceopen.com |

| COSY | ¹H-¹H spin-spin coupling networks. | scienceopen.com |

| HSQC | Direct ¹H-¹³C correlations. | scienceopen.com |

| HMBC | Long-range ¹H-¹³C correlations. | scienceopen.comauckland.ac.nz |

| NOESY | Through-space ¹H-¹H correlations for stereochemistry. | scienceopen.com |

| ¹⁵N NMR | Characterization of nitrogen-containing heterocycles. | researchgate.net |

Sample Preparation Techniques (e.g., Solid-Phase Extraction, Derivatization Methods)

The analysis of Kottamide B, a marine natural product, necessitates meticulous sample preparation to isolate the compound from its complex biological source and prepare it for detailed structural and functional studies. The primary source for the isolation of kottamides, including Kottamide B, has been the New Zealand endemic ascidian, Pycnoclavella kottae. nih.govacs.org The sample preparation for the initial research and characterization of Kottamide B has largely revolved around extraction and chromatographic purification techniques.

Extraction and Purification from Natural Sources

The isolation of Kottamide B from its natural ascidian host involves a multi-step process aimed at extracting the organic-soluble metabolites and subsequently purifying the target compounds. This process serves as the foundational method of sample preparation for obtaining pure Kottamide B for further analysis.

The general procedure, as described in the initial discovery of the kottamides, begins with the collection of the ascidian, which is then subjected to an organic solvent extraction. acs.org This is a common first step in marine natural product discovery to separate compounds from the bulk biomass. alfa-chemistry.com The crude extract, containing a multitude of compounds, is then fractionated. For the kottamides, this was achieved using C18 reversed-phase column chromatography. acs.org This technique separates compounds based on their hydrophobicity.

Following the initial fractionation, further purification is required to isolate the individual kottamides. This is accomplished through repeated rounds of semipreparative C18 High-Performance Liquid Chromatography (HPLC). acs.org HPLC is a high-resolution separation technique that allows for the isolation of pure compounds from complex mixtures. researchgate.net The combination of these chromatographic methods was essential in obtaining pure samples of Kottamides A-D, including the inseparable mixture of Kottamides B and C. acs.org

A summary of the isolation process, which constitutes the sample preparation from the natural source, is detailed in the table below.

| Step | Technique | Description | Purpose |

| 1 | Solvent Extraction | The ascidian Pycnoclavella kottae is extracted with an organic solvent. | To obtain a crude extract of all soluble secondary metabolites from the source organism. |

| 2 | Fractionation | The crude organic extract is subjected to C18 reversed-phase column chromatography. | To separate the complex extract into simpler fractions based on polarity. |

| 3 | Purification | The relevant fractions are further purified using repeated semipreparative C18 HPLC. | To isolate the individual kottamide compounds, yielding pure Kottamide B (as a mixture with Kottamide C). acs.org |

This extraction and purification workflow represents the primary sample preparation method documented for the research of Kottamide B from its natural source.

Derivatization Methods

Derivatization is a technique used in chemical analysis to convert a compound into a product of similar but more easily detectable structure. This can be done to improve chromatographic separation or to enhance the signal in detection methods like mass spectrometry or fluorescence detection. auckland.ac.nz For peptides and related compounds, derivatization can help in sequencing and can significantly increase signal intensity in mass spectrometry analysis. nih.gov

However, in the context of Kottamide B and the broader kottamide family, specific derivatization methods for the purpose of analytical research have not been reported in the reviewed scientific literature. The structural elucidation of the kottamides was achieved using standard spectroscopic methods on the underivatized natural products. nih.govacs.org While general derivatization strategies exist for cyclic peptides and other amine-containing metabolites, their application to Kottamide B has not been described. auckland.ac.nzrsc.org For many cyclic peptides, suitable derivatization reagents for routine analysis have not yet been established. rsc.org Therefore, current analytical methodologies for Kottamide B rely on the analysis of the native compound without chemical modification.

Future Research Directions and Translational Potential

Deeper Exploration of Biological Mechanisms and Specific Targets

The initial biological screening of a mixture containing Kottamide B and its isomer, Kottamide C, revealed cytotoxic activity against the P388 murine leukemia cell line. ebin.pub However, the precise biological mechanism of action and the specific molecular targets of Kottamide B remain to be elucidated. Future research should prioritize the identification of its direct binding partners within the cell.

Many natural products containing brominated indole (B1671886) rings have been found to target the cytoskeleton, a critical component in cell proliferation and motility. researchgate.netsemanticscholar.org A key avenue for future investigation would be to determine if Kottamide B interacts with cytoskeletal proteins such as tubulin or actin, thereby disrupting cellular division and contributing to its cytotoxic effects. Furthermore, the related compound, Kottamide D, has demonstrated anti-inflammatory and anti-metabolic properties. researchgate.netsemanticscholar.org This suggests that Kottamide B may also modulate inflammatory or metabolic pathways. Comprehensive screening against panels of kinases, phosphatases, and other enzymes involved in cancer and inflammation would be a critical step in pinpointing its specific targets.

Advanced Preclinical Models for Efficacy Studies (e.g., in vivo animal models beyond cell lines)

To date, the evaluation of Kottamide B's bioactivity has been confined to in vitro cell-based assays, specifically against the P388 cancer cell line. ebin.pub A crucial next step in assessing its translational potential is the use of advanced preclinical models. While there are currently no reported in vivo studies for Kottamide B, establishing such models is a priority.

Future efficacy studies should progress from single cell lines to more complex models, including three-dimensional (3D) cancer spheroids and organoids, which more accurately mimic the tumor microenvironment. Subsequently, in vivo studies using xenograft or syngeneic mouse models of cancer are necessary to evaluate the compound's efficacy, pharmacokinetics, and biodistribution in a whole-organism context. Given its cytotoxic profile, oncology models would be the most logical starting point.

Table 1: In Vitro Cytotoxicity of Kottamides This table summarizes the reported cytotoxic activities of the kottamide family of compounds.

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Kottamide A | P388 | 20 µM | semanticscholar.org |

| Kottamide B/C mixture | P388 | 14 µM | ebin.pubsemanticscholar.org |

| Kottamide D | P388 | 36 µM | semanticscholar.org |

Biosynthetic Pathway Elucidation of Kottamide B

The structural complexity of Kottamide B hints at a fascinating enzymatic assembly line. A plausible biogenesis has been proposed, suggesting that the kottamides are formed through the stereospecific formation of an imidazolone (B8795221) ring from modified tripeptide precursors, such as tryptophan-valine-isoleucine or tryptophan-isoleucine-alanine. semanticscholar.org However, this proposed pathway is yet to be experimentally validated.

Future research should focus on identifying the biosynthetic gene cluster responsible for kottamide production in Pycnoclavella kottae or its potential microbial symbionts. This would involve genome sequencing and bioinformatic analysis to locate the genes encoding the necessary enzymes, such as non-ribosomal peptide synthetases (NRPSs), halogenases, and tailoring enzymes. Elucidating this pathway would not only provide fundamental insights into the biosynthesis of this unique chemical scaffold but could also pave the way for heterologous expression and bio-engineering approaches to produce Kottamide B and novel analogues.

Development of Novel Synthetic Strategies for Scalable Production

The natural abundance of kottamides is extremely low, which presents a significant hurdle for further biological investigation and development. researchgate.net Consequently, chemical synthesis is paramount. To date, a total synthesis has not been specifically reported for Kottamide B. However, the synthesis of the related Kottamide E has been achieved, highlighting the significant challenges involved, particularly in constructing the labile Z-enamide and the 1,2-dithiolane-containing amino acid residue. The reported synthesis of Kottamide E was not readily scalable.

Future synthetic efforts should be directed towards developing a robust and efficient total synthesis of Kottamide B. A key goal would be to devise a convergent and stereocontrolled route that allows for the production of sufficient quantities of the material for comprehensive biological testing. Moreover, developing a scalable synthetic process is a critical long-term objective for any potential therapeutic application. This may involve exploring novel catalytic methods, flow chemistry, or biomimetic strategies inspired by the elucidated biosynthetic pathway.

Chemoinformatic and Computational Drug Design Based on Kottamide B Scaffold

The unique chemical architecture of Kottamide B, featuring a brominated indole, a Z-enamide, and an imidazolone ring, makes it an attractive scaffold for computational and medicinal chemistry efforts. Currently, there is a lack of reported chemoinformatic or computational studies centered on the Kottamide B structure.

Future work in this area should involve building a comprehensive structure-activity relationship (SAR) profile. This would be achieved by synthesizing a library of Kottamide B analogues with systematic modifications to the indole bromination pattern, the amino acid residues in the imidazolone core, and the stereochemistry of the molecule. These analogues would then be tested for biological activity. The resulting data could be used to develop quantitative structure-activity relationship (QSAR) models to guide the design of more potent and selective compounds. Molecular docking studies, once a specific biological target is identified, will be instrumental in understanding the binding mode of Kottamide B and in the rational design of second-generation inhibitors.

Exploration of Chemical Biology Tools and Probes Derived from Kottamide B

To facilitate a deeper understanding of its mechanism of action, the development of chemical biology probes based on the Kottamide B structure is a promising future direction. There are currently no such tools reported for Kottamide B.

Future research could focus on the synthesis of Kottamide B derivatives that incorporate reporter tags, such as fluorescent dyes or biotin, or photo-affinity labels. These probes would be invaluable for identifying the direct cellular binding partners of Kottamide B through techniques like affinity purification-mass spectrometry or fluorescence microscopy. Such studies would provide direct evidence of the compound's molecular target and its subcellular localization, offering crucial insights that are not attainable through indirect pharmacological assays alone.

Q & A

Q. What spectroscopic and chromatographic methods are used to determine the structure and purity of Kottamide B?

- Methodological Answer : Structural elucidation of Kottamide B relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify bromine-substituted positions on the indole ring and verify its Z-configuration. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) ensures purity (>95%). For novel compounds, X-ray crystallography is recommended to resolve ambiguities in stereochemistry. Known compounds require cross-referencing with literature data (e.g., Kottamide B’s structure in ) . Detailed protocols must align with journal guidelines for reproducibility, including sample preparation and instrument calibration (e.g., Beilstein Journal’s experimental section requirements) .

Q. How is Kottamide B isolated from marine sources, and what are the key challenges in natural product extraction?

- Methodological Answer : Kottamide B is extracted from marine sponges (e.g., Pycnoclavella kottae) using organic solvents (e.g., dichloromethane/methanol mixtures) followed by flash chromatography for preliminary fractionation. Challenges include low natural abundance and co-elution with structurally similar analogs (e.g., Kottamides A, C–E). Reverse-phase HPLC with UV detection (λ = 254 nm) is critical for isolating pure Kottamide B. Researchers should validate purity via tandem MS and compare retention times with synthetic standards if available .

Advanced Research Questions

Q. What experimental strategies address the instability of intermediates during Kottamide B synthesis?

- Methodological Answer : The dibrominated indole core of Kottamide B is prone to decomposition under basic or oxidative conditions. Strategies include:

- Protecting Groups : Use of 2-(trimethylsilyl)ethoxycarbonyl (Teoc) groups to stabilize reactive amines during N-acylation (e.g., as seen in Kottamide E synthesis) .

- Low-Temperature Reactions : Conducting acylation steps at –78°C to minimize side reactions.

- In Situ Purification : Avoiding isolation of unstable intermediates (e.g., methyl oxaloacetate derivatives) by proceeding directly to deprotection steps using tetrabutylammonium fluoride (TBAF) .

- Data Contradiction Note : Discrepancies in reported yields (e.g., 88% vs. 40%) may arise from competing deacylation under basic conditions. Researchers should monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry iteratively .

Q. How can researchers resolve contradictions in bioactivity data for Kottamide B and its analogs?

- Methodological Answer : Bioactivity studies require rigorous controls due to structural similarities among kottamides. For example:

- Dose-Response Validation : Use orthogonal assays (e.g., anti-inflammatory activity via COX-2 inhibition and NF-κB pathway analysis) to confirm specificity.

- Structural-Activity Relationship (SAR) Studies : Compare Kottamide B with mono-/di-brominated analogs (e.g., Kottamide A vs. C) to isolate bromine’s role in potency.

- Batch Consistency : Ensure synthetic batches meet purity thresholds (>95%) via HPLC to exclude confounding effects from impurities .

Q. What computational and experimental approaches validate the stereochemical configuration of Kottamide B’s Z-alkene?

- Methodological Answer :

- Computational Modeling : Density functional theory (DFT) calculations predict stability differences between Z- and E-isomers. Compare calculated NMR chemical shifts with experimental data.

- Synthetic Corroboration : Stereoselective synthesis via Ando-modified Horner-Wadsworth-Emmons reaction ensures Z-configuration. Validate using NOESY NMR to detect spatial proximity of key protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.